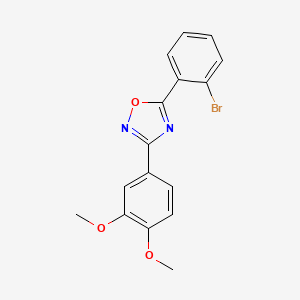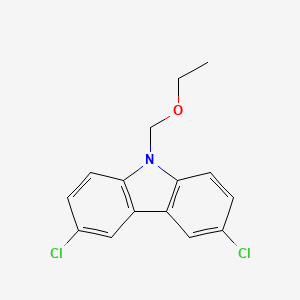
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is not fully understood. However, it has been suggested that the compound exerts its anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis. It has also been shown to modulate the expression of certain genes involved in the regulation of the cell cycle. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. It has also been shown to exhibit potent anticancer and antitumor activities. However, there are also limitations associated with the use of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Orientations Futures
There are several future directions for the research on 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer and antitumor therapies. Another potential direction is to explore its potential applications in other fields, such as the development of fluorescent probes for the detection of DNA. In addition, further studies could be conducted to optimize the synthesis method of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole and to overcome its limitations for lab experiments.
Conclusion:
In conclusion, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit potent anticancer, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, and further research is needed to optimize its use in different applications. Overall, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has the potential to be a valuable tool for scientific research and could lead to the development of new therapies and diagnostic tools.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 3,6-dichlorocarbazole with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is relatively high.
Applications De Recherche Scientifique
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been shown to have antibacterial and antifungal activities. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been used as a fluorescent probe for the detection of DNA.
Propriétés
IUPAC Name |
3,6-dichloro-9-(ethoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPQAWTYQXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-9-(ethoxymethyl)carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
![1-[4-(3-chlorophenoxy)butyl]piperidine](/img/structure/B4879558.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)
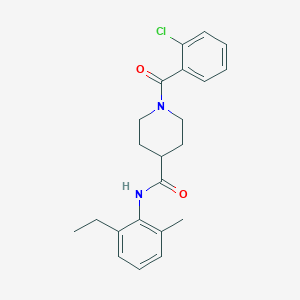
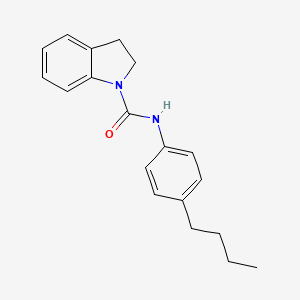
![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)

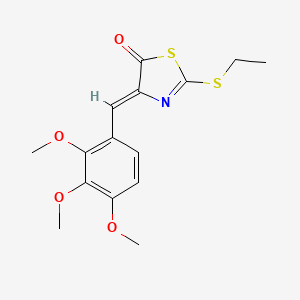
![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)
